molecular formula C9H9ClFN3 B1439192 8-Fluoro-4-hydrazinoquinoline hydrochloride CAS No. 1171070-31-7

8-Fluoro-4-hydrazinoquinoline hydrochloride

Cat. No.: B1439192
CAS No.: 1171070-31-7
M. Wt: 213.64 g/mol
InChI Key: XTYJQGIDNCYIRT-UHFFFAOYSA-N
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Description

8-Fluoro-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H8FN3·HCl and a molecular weight of 213.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 8-Fluoro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 8-fluoroquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

8-Fluoro-4-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:

These compounds share a similar quinoline backbone but differ in the substituents attached to the quinoline ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and applications. This compound is unique due to the presence of a fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(8-fluoroquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJQGIDNCYIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656583
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171070-31-7
Record name 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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